Bicoloridine

説明

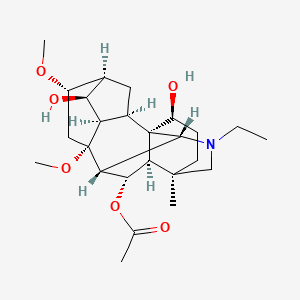

Bicoloridine (C₃₄H₄₇NO₁₀), also referred to as Alkaloid A, is a norditerpenoid alkaloid first isolated from Aconitum bicolor and structurally characterized in 1981 via X-ray crystallography . It belongs to the C20-diterpenoid alkaloid family, distinguished by a methoxyl group at the C(8) position and a complex polycyclic skeleton. This compound exhibits notable bioactivities, including antiarrhythmic effects and neuropharmacological properties, as observed in preclinical studies . Its biosynthesis involves the rearrangement of atisane-type precursors, with key intermediates such as lycoctonines and actaline contributing to its stereochemical complexity .

特性

CAS番号 |

41710-20-7 |

|---|---|

分子式 |

C25H39NO6 |

分子量 |

449.58 |

IUPAC名 |

(3R,6S,6aS,7R,7aR,8S,9S,10S,11aR,12R,12aR,13S,14R)-1-ethyl-6,8-dihydroxy-10,11a-dimethoxy-3-methyltetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-13-yl acetate |

InChI |

InChI=1S/C25H39NO6/c1-6-26-11-23(3)8-7-16(28)25-14-9-13-15(30-4)10-24(31-5,17(14)19(13)29)18(22(25)26)20(21(23)25)32-12(2)27/h13-22,28-29H,6-11H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20-,21-,22-,23+,24-,25+/m1/s1 |

InChIキー |

RWHDHYFSEUPSHJ-BWWMHIRMSA-N |

SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]5C[C@H]6[C@@H]([C@@H]5[C@@](OC)([C@H]([C@@H]14)[C@H]([C@H]23)OC(C)=O)C[C@@H]6OC)O)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Larkspur alkaloid; Bicoloridine; |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- The methoxy group at C(8) in this compound, ambiguine, and puberaconitidine enhances metabolic stability compared to Peregrine’s hydroxyl group, which may explain differences in bioavailability .

- This compound’s antiarrhythmic activity contrasts with Peregrine’s hypotensive effects, suggesting divergent mechanisms of action despite structural similarities .

Functional Comparison

Bioactivity Profiles

- Antiarrhythmic Activity : this compound demonstrates dose-dependent suppression of ventricular arrhythmias in rodent models, with an EC₅₀ of 12 μM . This efficacy surpasses puberaconitidine (EC₅₀: 28 μM) but is less potent than ambiguine (EC₅₀: 8 μM) .

- Neuropharmacological Effects : this compound binds to α7-nicotinic acetylcholine receptors (Ki: 0.45 μM), a trait shared with Peregrine (Ki: 0.62 μM) but absent in ambiguine .

- Toxicity : this compound’s LD₅₀ in mice (45 mg/kg) is higher than puberaconitidine (LD₅₀: 22 mg/kg), indicating a safer therapeutic window .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。